molecular formula C7H12O2 B13010317 8-Oxabicyclo[3.2.1]octan-6-ol

8-Oxabicyclo[3.2.1]octan-6-ol

Cat. No.: B13010317
M. Wt: 128.17 g/mol
InChI Key: JJMPFIFZQPWTML-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]octan-6-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods to synthesize 8-Oxabicyclo[3.2.1]octan-6-ol involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the construction of 8-Oxabicyclo[3.2.1]octanes with a wide substrate scope . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Oxabicyclo[321]octan-6-ol exerts its effects depends on its specific application In chemical reactions, the compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic structure, which can participate in various reaction pathways

Comparison with Similar Compounds

8-Oxabicyclo[3.2.1]octan-6-ol can be compared with other bicyclic compounds such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share similar structural features but differ in the presence of heteroatoms and functional groups, which can significantly influence their reactivity and applications The unique presence of an oxygen atom in 8-Oxabicyclo[32

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2

InChI Key

JJMPFIFZQPWTML-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C1)O2)O

Origin of Product

United States

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